(2S,6R)-2-ethyl-6-methyl-piperazine;dihydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2S,6R)-2-ethyl-6-methyl-piperazine;dihydrochloride is a chiral compound with significant applications in various scientific fields. This compound is characterized by its unique stereochemistry, which plays a crucial role in its chemical behavior and biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2S,6R)-2-ethyl-6-methyl-piperazine;dihydrochloride typically involves the reaction of ethylamine with 2,6-dimethylpiperazine under controlled conditions. The reaction is carried out in the presence of a suitable catalyst, such as palladium on carbon, to facilitate the hydrogenation process. The resulting product is then treated with hydrochloric acid to obtain the dihydrochloride salt .
Industrial Production Methods
Industrial production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of high-pressure reactors and continuous flow systems to ensure efficient and consistent production. Quality control measures are implemented to maintain the purity and stereochemical integrity of the compound.
Chemical Reactions Analysis
Types of Reactions
(2S,6R)-2-ethyl-6-methyl-piperazine;dihydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where the piperazine ring can be substituted with different functional groups
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.
Major Products Formed
The major products formed from these reactions include various substituted piperazine derivatives, which can have different pharmacological properties and applications.
Scientific Research Applications
(2S,6R)-2-ethyl-6-methyl-piperazine;dihydrochloride has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme mechanisms and protein-ligand interactions.
Medicine: Investigated for its potential therapeutic effects in treating neurological disorders and as an intermediate in drug synthesis.
Industry: Utilized in the production of specialty chemicals and as a catalyst in various chemical reactions .
Mechanism of Action
The mechanism of action of (2S,6R)-2-ethyl-6-methyl-piperazine;dihydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s stereochemistry allows it to fit into the active sites of these targets, modulating their activity. This interaction can lead to various biological effects, including enzyme inhibition or activation and receptor modulation .
Comparison with Similar Compounds
Similar Compounds
(2S,6R)-lanthionine: A thioether-containing amino acid with similar stereochemistry.
(2S,6R)-hydroxynorketamine: A metabolite of ketamine with antidepressant properties.
(2S,6R)-dimethylmorpholine: A morpholine derivative with similar structural features
Uniqueness
(2S,6R)-2-ethyl-6-methyl-piperazine;dihydrochloride is unique due to its specific stereochemistry, which imparts distinct chemical and biological properties. Its ability to undergo various chemical reactions and its wide range of applications in different scientific fields make it a valuable compound for research and industrial purposes.
Properties
Molecular Formula |
C7H18Cl2N2 |
---|---|
Molecular Weight |
201.13 g/mol |
IUPAC Name |
2-ethyl-6-methylpiperazine;dihydrochloride |
InChI |
InChI=1S/C7H16N2.2ClH/c1-3-7-5-8-4-6(2)9-7;;/h6-9H,3-5H2,1-2H3;2*1H |
InChI Key |
SMMWSURSIQTWBY-UHFFFAOYSA-N |
Canonical SMILES |
CCC1CNCC(N1)C.Cl.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.